Vestipitant
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Overview
Description
Preparation Methods
The synthesis of Vestipitant involves a convergent strategy by connecting two chiral building blocks using a urea formation reaction . The synthesis begins with the generation of a Grignard reagent from a bromide, followed by a Weinreb ketone synthesis. The resulting keto amide undergoes dynamic kinetic resolution to isolate the desired enantiomer. The final compound is obtained through a series of steps including amido reduction, Boc protection, and urea formation .
Chemical Reactions Analysis
Vestipitant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Scientific Research Applications
Vestipitant has been investigated for several scientific research applications:
Mechanism of Action
Vestipitant exerts its effects by selectively antagonizing the NK1 receptor . This receptor is involved in the transmission of pain and the emetic response. By blocking this receptor, this compound can prevent nausea and vomiting, and potentially alleviate anxiety and insomnia .
Comparison with Similar Compounds
Vestipitant is compared with other NK1 receptor antagonists such as:
Properties
CAS No. |
334476-46-9 |
---|---|
Molecular Formula |
C23H24F7N3O |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H24F7N3O/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3/t14-,20-/m1/s1 |
InChI Key |
SBBYBXSFWOLDDG-JLTOFOAXSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
334476-46-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW597599; GW 597599; GW-597599; Vestipitant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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